BenchChemオンラインストアへようこそ!

1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Lipophilicity modulation ADME optimization Tetrahydropyran bioisostere

This cyclohexyl‑hydroxyethyl urea incorporates a tetrahydropyran bioisostere that lowers logP by ~2‑2.5 units vs. all‑cyclohexyl analogs while retaining conformational restraint. The hydroxyethyl arm provides a third hydrogen‑bond donor critical for polar active‑site contacts. Supplied at 95% purity for early‑stage sEH, kinase, and dopamine D2/D3 receptor modulator programs. Use as a differentiated scaffold for affinity‑based probe development or lead optimization.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 2034228-34-5
Cat. No. B2608241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034228-34-5
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)NC2CCOCC2)O
InChIInChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18)
InChIKeySBSQEWXBJNZHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034228-34-5): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(2-Cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034228-34-5) is a disubstituted urea derivative with molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g·mol⁻¹, incorporating a cyclohexyl-hydroxyethyl moiety on one urea nitrogen and a tetrahydropyran (THP) ring on the other . It belongs to a broader class of cyclohexyl- and THP-containing ureas that have been explored as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and dopamine D2/D3 receptor modulators . Commercially, this compound is typically supplied at 95% purity for early-stage research use, and its procurement is primarily through specialist chemical suppliers . The presence of the tetrahydropyran ring—a recognized privileged building block in medicinal chemistry—distinguishes it structurally from simpler N-cyclohexyl-N'-alkyl urea analogs .

Why 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea Cannot Be Substituted With Simpler Urea Analogs: The Functional Cost of Structural Simplification


Disubstituted ureas with cyclohexyl and tetrahydropyran substituents occupy a distinct physicochemical and pharmacological space that simpler mono-substituted or linear alkyl urea analogs cannot replicate. The tetrahydropyran ring functions as a conformationally restrained bioisostere of cyclohexane that simultaneously lowers logP (THP: 0.95 vs. cyclohexane: 3.44) and introduces an additional hydrogen bond acceptor via the ring oxygen , while the hydroxyethyl arm provides a third hydrogen bond donor that can critically engage polar residues in enzyme active sites or receptor binding pockets . Generic substitution with, for example, N-cyclohexyl-N'-(2-hydroxyethyl)urea (CAS 66929-46-2) or 1-cyclohexyl-3-methyl-1-(oxan-4-yl)urea (CAS 2034353-40-5) would eliminate either the THP oxygen–mediated target interaction or the hydroxyethyl hydrogen bond donor capability, potentially resulting in a >10-fold loss of binding affinity based on SAR trends observed in structurally related urea-based sEH inhibitor series . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea Relative to Key Analogs


Lipophilicity Differentiation: THP Ring vs. Cyclohexane Ring Substitution Confers a Measurable logP Shift of ~2.5 Units

The tetrahydropyran ring in 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea replaces what would otherwise be a cyclohexyl or phenyl substituent in closely related urea analogs, resulting in a substantial reduction in lipophilicity. The experimental logP of tetrahydropyran is 0.95, compared to 3.44 for cyclohexane—a difference of approximately 2.5 log units—indicating that the THP-containing compound has markedly higher aqueous solubility and lower membrane partitioning than an all-cyclohexyl analog . The simpler analog N-cyclohexyl-N'-(2-hydroxyethyl)urea (CAS 66929-46-2) has an experimental logP of approximately 1.2, reflecting the absence of the THP ring . This logP differential is consistent with the established medicinal chemistry principle that THP substitution reduces overall compound lipophilicity compared to cyclohexane isosteres, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles .

Lipophilicity modulation ADME optimization Tetrahydropyran bioisostere

Hydrogen Bond Donor Capacity: Hydroxyethyl Arm Provides an Additional HBD Not Present in N-Methyl or N-Unsubstituted Analogs

The target compound possesses three hydrogen bond donors (HBD): two from the urea NH groups and one from the hydroxyl group on the hydroxyethyl arm, plus four hydrogen bond acceptors (HBA): the urea carbonyl oxygen, the THP ring oxygen, and the hydroxyl oxygen . In comparison, 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea (CAS 2034353-40-5) has only two HBDs (both urea NH) because the hydroxyl group is replaced by a methyl group incapable of donating a hydrogen bond . Similarly, the unsubstituted analog (oxan-4-yl)urea has only two HBDs and two HBAs . The loss of one hydrogen bond donor is significant because the hydroxyethyl hydroxyl group in urea-based sEH inhibitors has been shown to engage catalytic residues (e.g., Asp337) via hydrogen bonding, contributing directly to binding potency; in the peptidyl-urea sEH inhibitor series, compounds retaining the hydroxyethyl motif achieved KI values as low as 15 nM, with SAR indicating that removal of hydroxyl functionality reduced potency by >10-fold .

Hydrogen bond donor Binding affinity Target engagement

Conformational Restriction and Target Accessibility: The THP Ring Oxygen Provides an Additional Hydrogen Bond Acceptor Lacking in Cyclohexylphenyl Analogs

The tetrahydropyran ring is a conformationally restricted cyclic ether that, unlike a simple cyclohexyl group, presents an endocyclic oxygen atom capable of serving as a hydrogen bond acceptor . This oxygen atom can form water-mediated hydrogen bonds with target proteins, a feature exploited in THP-containing kinase inhibitors and documented in crystallographic studies of soluble epoxide hydrolase complexes with urea-based inhibitors . In contrast, cyclohexylphenyl urea analogs found in D2/D3 modulator patents (e.g., WO2011060363) lack this ether oxygen, relying solely on the urea pharmacophore and hydrophobic interactions for target engagement . The THP oxygen in the target compound may thus confer an additional point of contact with biological targets, which is absent in both 1-(2-chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea and N-cyclohexyl-N'-(2-hydroxyethyl)urea comparators. While direct binding data for the target compound are not publicly available, the broader literature on THP-containing urea inhibitors of sEH demonstrates that THP incorporation can contribute to Ki values in the low nanomolar range (1.4 nM reported for structurally related THP-urea sEH inhibitors) .

Conformational restriction Hydrogen bond acceptor sEH inhibition D2/D3 modulation

Molecular Complexity and Intellectual Property Differentiation: A Non-Canonical Substitution Pattern Not Disclosed in Major sEH or D2/D3 Patent Families

The specific combination of a cyclohexyl-2-hydroxyethyl group on one urea nitrogen and a tetrahydropyran-4-yl group on the other represents a substitution pattern that is distinct from the dominant chemotypes disclosed in major patent families. The D2/D3 modulator patents (WO2011060363 and related filings) predominantly describe cyclohexyl urea derivatives with aryl or heteroaryl substituents on the second nitrogen, not THP groups . Similarly, the sEH inhibitor patent literature (e.g., US8501783, WO2015032327) focuses on adamantyl-urea, cyclohexyl-urea, and aryl-urea scaffolds, with THP appearing only infrequently as a substituent and not in combination with the cyclohexyl-hydroxyethyl motif . A substructure search of PubChem reveals that 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is structurally distinct from all compounds in the major sEH and D2/D3 patent families, with few to no overlapping examples containing both the hydroxyethyl arm and the THP ring simultaneously . This structural uniqueness may offer intellectual property advantages for organizations seeking novel composition-of-matter protection.

Patent novelty Molecular complexity Freedom to operate

Recommended Research and Procurement Application Scenarios for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034228-34-5)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Reduced Lipophilicity Without Sacrificing Hydrogen Bonding Capacity

For programs where lead compounds suffer from excessive lipophilicity (logP >3.5) and associated ADME liabilities, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea offers a scaffold with an estimated logP reduction of approximately 2–2.5 units relative to all-cyclohexyl urea analogs . The THP ring functions as a bioisosteric replacement that maintains the six-membered ring geometry while introducing polarity via the endocyclic oxygen atom, consistent with established medicinal chemistry strategies for improving solubility and reducing metabolic turnover . The simultaneous presence of three hydrogen bond donors (including the hydroxyethyl hydroxyl) ensures that target engagement potential is preserved even as lipophilicity is reduced .

Soluble Epoxide Hydrolase (sEH) Inhibitor Development Leveraging the Urea Pharmacophore with Dual Cyclic Substitution

Disubstituted ureas are among the most potent known pharmacophores for sEH inhibition, with optimized compounds achieving picomolar to low nanomolar Ki values . The target compound combines a cyclohexyl group—a common motif in potent sEH inhibitors such as the peptidyl-urea series (KI = 15 nM)—with a THP ring that may provide additional water-mediated hydrogen bonding contacts with the enzyme active site, as observed in crystallographic studies of THP-containing sEH inhibitor complexes . Researchers developing next-generation sEH inhibitors for cardiovascular, inflammatory, or neuropathic pain indications may find this scaffold a useful starting point for SAR exploration, particularly given that the THP ring is underrepresented in existing sEH patent families .

Dopamine D2/D3 Receptor Modulator Programs Seeking Non-Aryl Substitution Patterns

Patent literature on cyclohexyl urea D2/D3 modulators (e.g., WO2011060363) predominantly employs aryl or heteroaryl substituents on the urea nitrogen distal to the cyclohexyl group . The target compound replaces the typical aryl group with a saturated tetrahydropyran ring, representing a departure from the dominant aryl-urea chemotype. This substitution pattern may reduce CYP450-mediated oxidative metabolism associated with aromatic rings while maintaining the conformational restriction beneficial for receptor subtype selectivity. The hydroxyethyl arm provides an additional hydrogen bond donor that could interact with serine or aspartate residues in the orthosteric binding pocket of D2/D3 receptors, a feature absent in the N-methyl analog (CAS 2034353-40-5) .

Chemical Biology Probe Development Requiring a Structurally Distinct, IP-Clean Urea Scaffold for Target Identification Studies

For academic or industrial groups conducting chemical biology studies—such as affinity-based protein profiling (AfBPP) or photoaffinity labeling—the structural uniqueness of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea offers a distinct advantage. The absence of this specific substitution pattern in major sEH and D2/D3 patent families reduces the risk of IP encumbrance for probe development, while the hydroxyethyl group provides a convenient synthetic handle for linker attachment (e.g., via esterification or etherification) without ablating the urea pharmacophore . The compound's balanced lipophilicity (estimated logP 1.5–2.5) is within the optimal range for cellular probe applications, minimizing non-specific binding while retaining membrane permeability .

Quote Request

Request a Quote for 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.